

Application Notes and Protocols for Jak-IN-21 in Organoid Culture Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jak-IN-21*

Cat. No.: *B12401794*

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Introduction

Jak-IN-21 is a potent and selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1, JAK2, and TYK2 with IC₅₀ values of 1.73 nM, 2.04 nM, and 62.9 nM, respectively[1][2][3][4]. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation, proliferation, and differentiation. Its dysregulation is implicated in various inflammatory diseases and cancers. Organoid culture systems, which are three-dimensional, self-organizing structures that mimic the architecture and function of native organs, provide a powerful platform for studying the effects of therapeutic compounds like **Jak-IN-21** in a physiologically relevant context.

These application notes provide a comprehensive guide for the use of **Jak-IN-21** in organoid culture systems, with a focus on intestinal organoids as a model for inflammatory bowel disease (IBD). As direct protocols for **Jak-IN-21** in organoids are not yet established, the following protocols have been adapted from established methods for the pan-JAK inhibitor, Tofacitinib, and should be considered a starting point for experimental optimization.

Data Presentation

Jak-IN-21: Chemical Properties and In Vitro Activity

Property	Value	Reference
Molecular Weight	372.38 g/mol	[1][2][3]
Formula	C19H16N8O	[1][2][3]
IC50 (JAK1)	1.73 nM	[1][2][3][4]
IC50 (JAK2)	2.04 nM	[1][2][3][4]
IC50 (TYK2)	62.9 nM	[1][2][3][4]
IC50 (JAK2 V617F)	109 nM	[1][2][3][4]
Solubility	DMSO: up to 125 mg/mL (335.68 mM)	[3][4]

Adapted Tofacitinib Efficacy Data in Intestinal Organoids

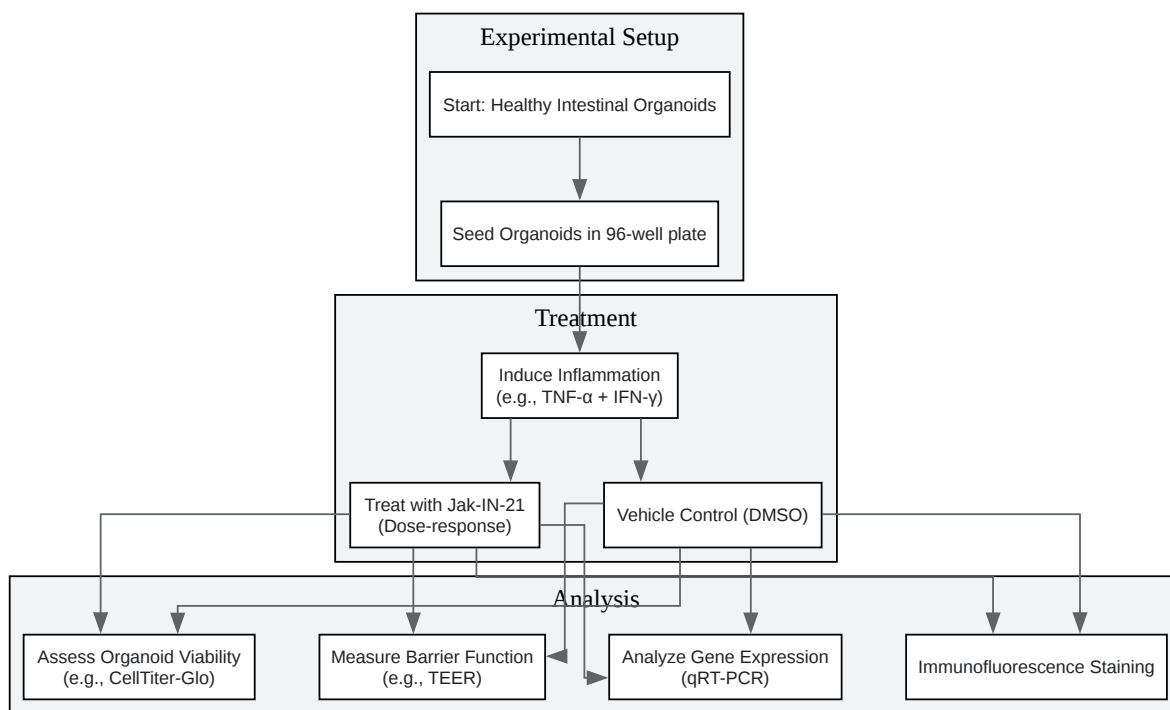
The following table summarizes data from studies using the pan-JAK inhibitor Tofacitinib in patient-derived intestinal organoids, which can serve as a reference for expected outcomes with **Jak-IN-21**.

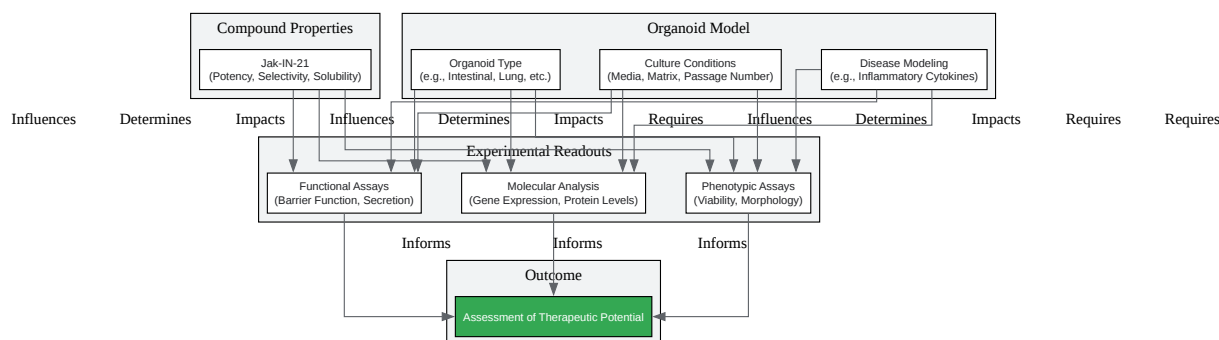
Condition	Treatment	Outcome Measure	Result
TNF α + IFN γ Stimulation	1 μ M Tofacitinib	Organoid Viability	Heterogeneous response; sensitive organoids showed rescued viability.
TNF α + IFN γ Stimulation	10 μ M Tofacitinib	Organoid Viability	Significantly rescued decreased viability of organoids.

Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors like **Jak-IN-21**. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which

dimerize and translocate to the nucleus to regulate gene expression. **Jak-IN-21** inhibits the kinase activity of JAKs, thereby blocking this signaling cascade.





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